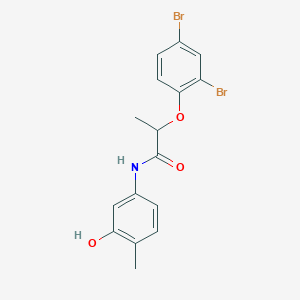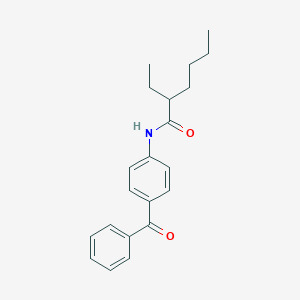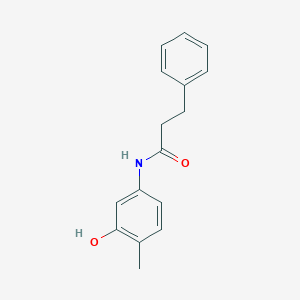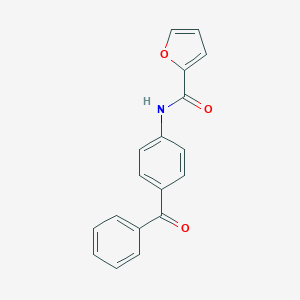
2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate, also known as IMB-5, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have insecticidal properties and can be used as a pesticide.
Advantages and Limitations for Lab Experiments
2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, the compound is not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate. One direction is to further study its anti-inflammatory and anti-cancer properties and its potential use in the treatment of these diseases. Another direction is to study its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand its mechanism of action and its potential use in the development of new materials.
Synthesis Methods
2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate is synthesized using a specific method that involves the reaction of 2-isopropyl-5-methylphenol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white solid with a high yield.
Scientific Research Applications
2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been shown to have insecticidal properties and can be used as a pesticide. In material science, this compound has been studied for its potential use in the development of new materials such as liquid crystals.
properties
Molecular Formula |
C17H20O4S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C17H20O4S/c1-12(2)16-10-5-13(3)11-17(16)21-22(18,19)15-8-6-14(20-4)7-9-15/h5-12H,1-4H3 |
InChI Key |
IIIWTQJIMRDDAM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OS(=O)(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OS(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



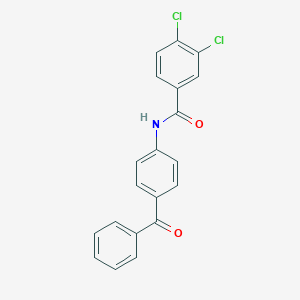
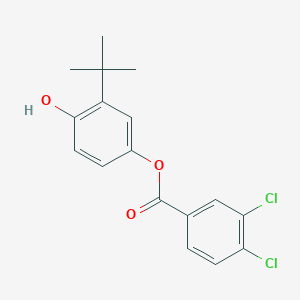
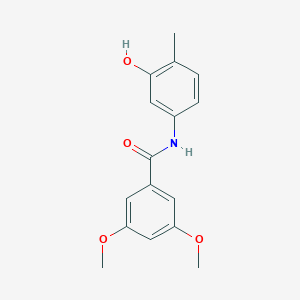

![Methyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B310148.png)
![Methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B310149.png)
![Methyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B310151.png)
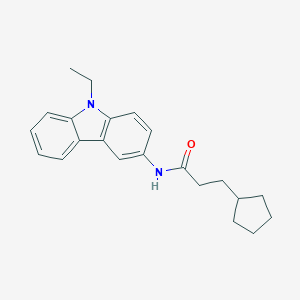
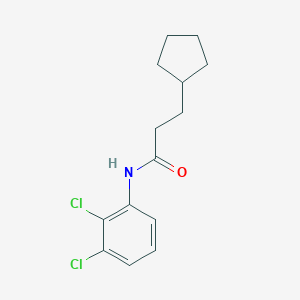
![Methyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B310155.png)
